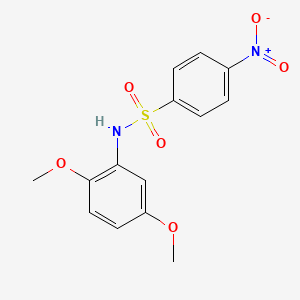

N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide

Description

Historical and Contemporary Significance of Sulfonamide Scaffolds in Advanced Organic Synthesis and Chemical Biology

The sulfonamide functional group has been a cornerstone of medicinal and synthetic chemistry for nearly a century. openaccesspub.org Historically, sulfonamides, or "sulfa drugs," heralded the age of modern medicine as the first class of broadly effective systemic antimicrobial agents, predating the widespread use of penicillin. ajchem-b.comajchem-b.comwikipedia.org The discovery of Prontosil in the 1930s, which is metabolized in the body to the active agent sulfanilamide, revolutionized the treatment of bacterial infections and significantly reduced mortality rates for diseases like pneumonia and scarlet fever. openaccesspub.orgwikipedia.org

Beyond their initial therapeutic applications, sulfonamide scaffolds have proven to be exceptionally versatile in synthetic chemistry, serving as crucial building blocks for a diverse array of pharmaceuticals. ajchem-b.comajchem-b.com The general structure, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to both an amino group and a carbon atom, imparts unique chemical properties that are readily modified. openaccesspub.org In contemporary research, sulfonamides are integral to the development of drugs with a wide spectrum of biological activities, including antiviral, antidiabetic, anticancer, and anti-inflammatory properties. ajchem-b.comresearchgate.netsemanticscholar.org Their utility extends to their role as key reagents and protecting groups in complex organic syntheses, highlighting their sustained importance in both chemical biology and advanced synthesis. ajchem-b.commdpi.com

Overview of Nitrobenzenesulfonamide Derivatives: Structural Features and Synthetic Utility

Within the large family of sulfonamides, nitrobenzenesulfonamide derivatives are a particularly important subclass, distinguished by the presence of a nitro (-NO₂) group on the benzene (B151609) ring. These compounds, often referred to as "nosyl" derivatives, are widely employed in organic synthesis, primarily as protecting groups for amines. chem-station.comnih.gov The strong electron-withdrawing nature of the nitro group makes the sulfonamide proton (N-H) significantly acidic. This increased acidity facilitates N-alkylation under mild conditions, such as the Mitsunobu reaction, which is a key advantage over other sulfonyl protecting groups like tosyl (p-toluenesulfonyl). chem-station.comnih.gov

Contextualization of N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide within Broader Chemical Research

This compound is a specific derivative that combines the features of the nitrobenzenesulfonamide group with an electron-rich dimethoxyphenyl moiety. This particular combination of structural motifs makes it a valuable and well-characterized intermediate in targeted synthetic pathways.

The molecular structure of this compound, with the chemical formula C₁₄H₁₄N₂O₆S, has been elucidated by crystallographic studies. nih.govnih.gov The compound features a 4-nitrobenzenesulfonyl group linked to the nitrogen atom of a 2,5-dimethoxyaniline (B66101) scaffold.

Key structural features include:

A significant dihedral angle between the two aromatic rings, measured at 67.16°. nih.govnih.gov This twisted conformation is a result of steric hindrance and electronic interactions between the two bulky aryl groups.

Near-coplanarity of substituents with their respective rings. The two methoxy (B1213986) groups are approximately coplanar with the benzene ring to which they are attached. nih.govnih.gov Similarly, the nitro group is coplanar with its host benzene ring. nih.gov

Intramolecular hydrogen bonding. An intramolecular N-H···O hydrogen bond is observed between the sulfonamide proton and one of the methoxy oxygen atoms, contributing to the molecule's conformational stability. nih.govnih.gov In the crystal lattice, molecules are further linked into chains by intermolecular C-H···O hydrogen bonds. nih.govnih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₆S | nih.govchemicalbook.com |

| Molecular Weight | 338.33 g/mol | nih.govchemicalbook.com |

| CAS Number | 331240-68-7 | chemicalbook.comchemicalbook.com |

| Appearance | Yellow solid / Colourless crystals | nih.govchemicalbook.com |

| Melting Point | 165 °C | chemicalbook.com |

| Dihedral Angle (between rings) | 67.16 (12)° | nih.govnih.gov |

The primary significance of this compound in chemical research is its role as a key intermediate in the synthesis of β-3-adrenergic receptor agonists. nih.govnih.gov These agonists are of pharmaceutical interest for their potential to treat conditions like obesity, type II diabetes, and overactive bladder by stimulating lipolysis and thermogenesis. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S/c1-21-11-5-8-14(22-2)13(9-11)15-23(19,20)12-6-3-10(4-7-12)16(17)18/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULAOYRJHZVXNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformation Pathways for N 2,5 Dimethoxyphenyl 4 Nitrobenzenesulfonamide

Established Synthetic Routes to N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide

The primary and most well-documented method for synthesizing this compound relies on the classic reaction between a sulfonyl chloride and an amine.

Nucleophilic Acylation via 4-Nitrobenzenesulfonyl Chloride and Substituted Aniline (B41778) Reactants

The synthesis of this compound is conventionally achieved through the nucleophilic attack of the amino group of 2,5-dimethoxybenzenamine on the electrophilic sulfur atom of 4-nitrobenzene-1-sulfonyl chloride. nih.gov This reaction forms the sulfonamide bond (S-N) and releases hydrochloric acid as a byproduct, which is typically neutralized by a base.

The general reaction is as follows:

2,5-dimethoxybenzenamine + 4-nitrobenzene-1-sulfonyl chloride → this compound + HCl

This method is a standard and widely used approach for creating a vast array of sulfonamide compounds due to the ready availability of various substituted anilines and arylsulfonyl chlorides. thieme.de

Optimization of Reaction Conditions: Solvent Effects, Stoichiometry, and Temperature Control

The efficiency and yield of the nucleophilic acylation reaction are highly dependent on the specific conditions employed. Research has demonstrated that careful control of solvents, reactant ratios, and temperature is crucial for optimizing the synthesis.

A documented laboratory-scale synthesis specifies dissolving 2,5-dimethoxybenzenamine and an excess of pyridine (B92270) in dichloromethane (B109758). nih.gov A solution of 4-nitrobenzene-1-sulfonyl chloride in dichloromethane is then added dropwise while maintaining the temperature at 273 K (0 °C). nih.gov In this setup, dichloromethane acts as the solvent, and pyridine serves as the base to scavenge the HCl produced. Using a slight excess of the sulfonyl chloride (a 1:1.3 molar ratio of aniline to sulfonyl chloride) ensures the complete consumption of the aniline. nih.gov

Alternative conditions have been employed for analogous sulfonamide syntheses, highlighting the impact of solvent and base selection. For instance, the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide was successfully conducted in a mixture of deionized water and 1 M sodium carbonate, with the reaction proceeding over four days at room temperature. mdpi.com This approach, while slower, utilizes a more environmentally benign solvent system.

The table below summarizes and compares different reaction conditions for sulfonamide synthesis, illustrating the range of parameters that can be optimized.

| Parameter | Method 1 nih.gov | Method 2 mdpi.com |

| Aniline Reactant | 2,5-Dimethoxybenzenamine | p-Anisidine |

| Sulfonyl Chloride | 4-Nitrobenzene-1-sulfonyl chloride | 4-Nitrobenzenesulfonyl chloride |

| Solvent | Dichloromethane | Water |

| Base | Pyridine (excess) | Sodium Carbonate (1 M solution) |

| Stoichiometry (Aniline:Sulfonyl Chloride) | 1:1.3 | 1:1 |

| Temperature | 273 K (0 °C) | Room Temperature |

| Reaction Time | 1 hour | ~4 days |

Exploration of Alternative Synthetic Strategies

While the reaction of sulfonyl chlorides with amines is effective, it requires the preparation and handling of sulfonyl chlorides, which can be toxic. thieme.de This has prompted research into alternative, more efficient, and safer synthetic routes.

Transition Metal-Catalyzed Coupling Approaches for Sulfonamide Formation

Modern organic synthesis has seen the rise of transition metal-catalyzed reactions for forming carbon-nitrogen and sulfur-nitrogen bonds. These methods offer potential alternatives to classical sulfonamide synthesis.

Iron and Copper Catalysis : A one-pot method has been developed for synthesizing diaryl sulfonamides using earth-abundant iron (Fe) and copper (Cu) catalysts. This approach involves the C-H amidation between activated aromatic compounds, such as anilines, and primary sulfonamides. thieme.de

Photoredox and Copper Catalysis : A synergetic approach combining a photoredox catalyst with a copper catalyst enables the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. This single-step process works for a variety of amines at room temperature. acs.org

Photosensitized Nickel Catalysis : A highly efficient method for C-N bond formation between sulfonamides and aryl electrophiles has been reported using nickel catalysis. This technology is notable for its broad applicability to a range of N-aryl and N-heteroaryl sulfonamide motifs. princeton.edu

C-H Functionalization : Direct sulfonamidation of aromatic C-H bonds using sulfonyl azides has emerged as an effective strategy for synthesizing N-aryl sulfonamides. This reaction is often facilitated by transition-metal catalysts and produces only nitrogen gas as a byproduct. researchgate.net

These advanced methods, while not yet specifically reported for this compound, represent promising future avenues for its synthesis.

Green Chemistry Principles Applied to Sulfonamide Synthesis

Applying green chemistry principles to chemical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several green strategies are applicable to sulfonamide synthesis.

Solvent-Free and Water-Based Syntheses : Conducting reactions in water or without any solvent ("neat" conditions) is a cornerstone of green chemistry. sci-hub.se The synthesis of sulfonamides has been successfully performed by reacting amines and sulfonyl chlorides in water with a base like sodium carbonate to control pH. mdpi.comsci-hub.sescilit.com Solvent-free mechanochemical approaches, using a ball mill to facilitate the reaction, have also been developed, offering a one-pot, environmentally friendly process. rsc.org

Use of Sustainable Solvents : Beyond water, other sustainable solvents such as ethanol (B145695) and glycerol (B35011) have been used for the synthesis of sulfonamides. researchgate.net

Alternative Reagents and Catalysts : Green approaches also focus on replacing hazardous reagents. One method involves the in-situ generation of sulfonyl chlorides from thiols using an efficient oxidant, which then react with amines. researchgate.net Electrochemical synthesis is another emerging green route that avoids harsh chemical reagents. chemistryworld.com

Derivatization and Further Chemical Transformations of this compound

This compound is not typically an end product but rather a versatile intermediate for further chemical modification. nih.govnih.gov Its structure contains functional groups that can be readily transformed to create a library of new compounds.

The primary documented use of this compound is as an intermediate for the synthesis of β-3-adrenergic receptor agonists. nih.govnih.gov This implies that the compound undergoes further reaction steps to build a more complex molecular architecture.

A key chemical transformation involves the nitro group (-NO₂). The nitro group can be readily reduced to a primary amine (-NH₂). This transformation is a fundamental step in many synthetic pathways, as the resulting amino group can be further functionalized. The electrochemical reduction of related 2,5-dimethoxy nitrobenzene (B124822) derivatives has been studied, indicating that the nitro group in this class of compounds is susceptible to reduction to form a nitro radical anion, which can then be further transformed. researchgate.net

The conversion of the nitro group to an amine would yield N-(2,5-dimethoxyphenyl)-4-aminobenzenesulfonamide. This new derivative possesses two distinct amino groups that can be selectively modified, making the original compound a valuable scaffold for combinatorial chemistry and drug discovery.

Reactivity and Reduction Pathways of the Nitro Group

The nitro group on the 4-nitrobenzenesulfonamide (B188996) portion of the molecule is a key site for chemical modification, with its reduction to an amino group being a particularly significant transformation. This conversion to 4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide provides a valuable precursor for further functionalization, such as in the development of dyes and pharmaceutical intermediates.

A common and effective method for the reduction of aromatic nitro compounds is the use of metals in acidic media. For instance, the reduction of related 4-nitrobenzenesulfonamides has been successfully achieved using reduced iron in the presence of hydrochloric acid and methanol. This method is generally characterized by its high yield and selectivity. Another widely used reagent for this transformation is tin(II) chloride (SnCl2) in concentrated hydrochloric acid. This system is known for its chemoselectivity in reducing nitro groups without affecting other reducible functional groups.

Catalytic hydrogenation is another important pathway for the reduction of the nitro group. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of hydrogen gas are highly efficient for this purpose. This method is often preferred due to its clean reaction profile and the ease of product isolation.

The electrochemical reduction of structurally similar 2,5-dimethoxy nitrobenzene derivatives has also been investigated. These studies show that the nitro group can be reduced in a stepwise manner, initially forming a nitro radical anion. This intermediate can then undergo further reduction to a nitroso and then a hydroxylamine (B1172632) derivative, ultimately leading to the corresponding amine. This pathway highlights the electronic susceptibility of the nitro group to reduction.

Table 1: Comparison of Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Reaction Conditions | Advantages | Potential Limitations |

| Iron (Fe) / HCl | Reflux in a suitable solvent (e.g., methanol) | Cost-effective, high yield | Requires stoichiometric amounts of metal, acidic workup |

| Tin(II) Chloride (SnCl2) / HCl | Typically at room temperature or with gentle heating | High chemoselectivity | Generates tin-based byproducts that need to be removed |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | Room temperature and atmospheric or elevated pressure | Clean reaction, high efficiency, easy product isolation | Requires specialized equipment for handling hydrogen gas |

Chemical Modifications at the Sulfonamide Nitrogen

The sulfonamide nitrogen in this compound possesses a reactive proton that can be substituted, allowing for various chemical modifications such as N-alkylation and N-acylation. These reactions expand the structural diversity of derivatives that can be synthesized from this core molecule.

N-Alkylation: The introduction of an alkyl group at the sulfonamide nitrogen can be achieved using various alkylating agents in the presence of a base. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and dialkyl sulfates. The base, such as potassium carbonate or sodium hydride, is necessary to deprotonate the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion that readily reacts with the alkylating agent. Transition metal catalysts, such as those based on ruthenium and palladium, have also been employed to facilitate the N-alkylation of sulfonamides, often under milder conditions.

N-Acylation: The sulfonamide nitrogen can also undergo acylation to form N-acylsulfonamides. This is typically accomplished by reacting the sulfonamide with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, reaction with acetyl chloride or acetic anhydride would introduce an acetyl group onto the sulfonamide nitrogen. Bismuth(III) salts have been reported as efficient catalysts for the N-acylation of sulfonamides. These reactions can often be carried out under mild and even solvent-free conditions.

Table 2: Reagents for Chemical Modifications at the Sulfonamide Nitrogen

| Reaction Type | Reagent Class | Example Reagents | General Conditions |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Base (e.g., K2CO3, NaH) in an organic solvent |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Base (e.g., pyridine, triethylamine) in an organic solvent |

| N-Acylation | Acid Anhydrides | Acetic anhydride, Propionic anhydride | Base or catalyst (e.g., Bi(III) salts) |

Aromatic Substitution and Functionalization Reactions on the Dimethoxyphenyl Moiety

The 2,5-dimethoxyphenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the two electron-donating methoxy (B1213986) groups. These groups are ortho- and para-directing. In this specific molecule, the para position relative to the amine linkage is occupied by the sulfonamide group. Therefore, electrophilic attack is predicted to occur at the positions ortho to the methoxy groups, which are the 3-, 4-, and 6-positions of the phenyl ring, with steric hindrance likely influencing the regioselectivity.

Halogenation: Electrophilic halogenation, such as bromination or chlorination, can introduce halogen atoms onto the dimethoxyphenyl ring. These reactions are typically carried out using a halogen (e.g., Br2 or Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3). The strong activating effect of the two methoxy groups may allow for halogenation to proceed even under milder conditions.

Nitration: Further nitration of the dimethoxyphenyl ring is a possibility, although the reaction conditions would need to be carefully controlled to avoid over-nitration or side reactions. The introduction of a second nitro group would be directed by the existing methoxy groups to the available ortho positions.

Friedel-Crafts Reactions: The electron-rich dimethoxyphenyl ring is a suitable substrate for Friedel-Crafts alkylation and acylation reactions. Friedel-Crafts acylation, for instance, could be used to introduce an acyl group onto the ring, typically using an acyl chloride or acid anhydride with a Lewis acid catalyst like aluminum chloride. Studies on the acylation of 1,4-dimethoxybenzene (B90301) have shown that the reaction proceeds readily, and similar reactivity would be expected for the dimethoxyphenyl moiety in the title compound.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Dimethoxyphenyl Moiety

| Reaction Type | Electrophile | Expected Major Substitution Positions |

| Halogenation | Br+, Cl+ | ortho to the methoxy groups (positions 3, 4, and 6) |

| Nitration | NO2+ | ortho to the methoxy groups (positions 3, 4, and 6) |

| Friedel-Crafts Acylation | RCO+ | ortho to the methoxy groups (positions 3, 4, and 6) |

Advanced Structural Elucidation and Solid State Characterization of N 2,5 Dimethoxyphenyl 4 Nitrobenzenesulfonamide

Advanced Spectroscopic Techniques for Fine Structural Details

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis

While comprehensive multi-dimensional NMR data such as COSY, HSQC, and HMBC for N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide are not extensively reported in the literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on its molecular structure.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the two aromatic rings and the methoxy (B1213986) groups. The protons of the 4-nitrophenylsulfonyl moiety would likely appear as two doublets in the downfield region due to the electron-withdrawing effects of the sulfonyl and nitro groups. The protons on the 2,5-dimethoxyphenyl ring would present a more complex splitting pattern. The two methoxy groups would each show a singlet.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would display 14 unique carbon signals. The carbons of the 4-nitrophenylsulfonyl group would be significantly deshielded. The carbons of the 2,5-dimethoxyphenyl ring would show characteristic shifts influenced by the methoxy and sulfonamide substituents. The methoxy carbons would appear in the upfield region.

Two-dimensional NMR techniques would be invaluable for unambiguous assignment of these signals and for determining the connectivity within the molecule.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and their attached carbons.

The following table provides a hypothetical and expected assignment of the key NMR signals based on the structure of this compound.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Protons on 4-nitrophenyl ring | 7.8 - 8.4 (multiplets) | 124 - 150 | Protons to Sulfonyl Carbon |

| Protons on 2,5-dimethoxyphenyl ring | 6.7 - 7.2 (multiplets) | 110 - 155 | Protons to Methoxy Carbons |

| Methoxy Protons (OCH₃) | ~3.8 (singlet) | ~56 | Protons to adjacent aromatic carbons |

| NH Proton | Variable, likely broad | - | To adjacent aromatic and sulfonyl carbons |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Probes

Vibrational spectroscopy provides critical information about the functional groups present in this compound and can offer insights into its conformational state.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretch: A peak in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the sulfonamide N-H group.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups would be observed just below 3000 cm⁻¹.

SO₂ Stretches: Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) would be prominent in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

NO₂ Stretches: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would be expected around 1530-1500 cm⁻¹ and 1350-1320 cm⁻¹, respectively.

C=C Stretches: Aromatic ring C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O Stretches: The C-O stretching of the methoxy groups would be visible in the 1250-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would also be useful for identifying functional groups. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong Raman signals. The nitro and sulfonyl group vibrations would also be Raman active. The complementarity of FT-IR and Raman spectroscopy can provide a more complete vibrational analysis of the molecule. spectroscopyonline.com

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Sulfonamide) | 3200 - 3300 | Weak |

| Aromatic C-H | > 3000 | Strong |

| Aliphatic C-H (Methoxy) | < 3000 | Strong |

| SO₂ (asymmetric) | 1350 - 1300 | Moderate |

| SO₂ (symmetric) | 1160 - 1140 | Strong |

| NO₂ (asymmetric) | 1530 - 1500 | Moderate |

| NO₂ (symmetric) | 1350 - 1320 | Strong |

| Aromatic C=C | 1600 - 1450 | Strong |

| C-O (Methoxy) | 1250 - 1000 | Moderate |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Polymorphism and Crystallization Studies: Impact on Molecular Arrangement and Material Properties

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. nih.govnih.gov The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with one molecule in the asymmetric unit. nih.gov

Crystallographic Data: The crystal structure reveals important details about the molecular conformation and intermolecular interactions. The dihedral angle between the two aromatic rings is approximately 67.16°. nih.govnih.gov The two methoxy groups are nearly coplanar with the benzene (B151609) ring to which they are attached. nih.govnih.gov An intramolecular N-H···O hydrogen bond is observed between the sulfonamide proton and one of the sulfonyl oxygen atoms. nih.govnih.gov In the crystal, molecules are linked into chains along the c-axis by C-H···O hydrogen bonds. nih.govnih.gov

| Crystal Parameter | Value nih.gov |

| Formula | C₁₄H₁₄N₂O₆S |

| Molecular Weight | 338.33 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 14.532(4) |

| b (Å) | 12.375(4) |

| c (Å) | 17.311(4) |

| Volume (ų) | 3113.2(14) |

| Z | 8 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in sulfonamides. researchgate.net Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. While multiple polymorphic forms of this compound have not been reported, the potential for their existence is significant given the conformational flexibility of the molecule and the various possible hydrogen bonding motifs (e.g., catemers or dimers) that are characteristic of sulfonamides. researchgate.net The crystallization conditions, such as the choice of solvent and the rate of cooling, can influence which polymorphic form is obtained. bellevuecollege.edu The reported crystallization from an n-hexane-dichloromethane mixture yielded the orthorhombic form. nih.gov Further screening of crystallization conditions could potentially lead to the discovery of other polymorphs with different molecular arrangements and material properties.

Computational and Theoretical Chemistry Investigations of N 2,5 Dimethoxyphenyl 4 Nitrobenzenesulfonamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic compounds like N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide.

Optimized Molecular Geometries and Conformational Energy Landscapes

One of the most notable features is the relative orientation of the two aromatic rings. The dihedral angle between the 2,5-dimethoxyphenyl ring and the 4-nitrobenzenesulfonyl ring is 67.16 (12)°. nih.govnih.gov This significant twist from planarity is a critical conformational feature. Furthermore, the two methoxy (B1213986) groups are observed to be nearly coplanar with the benzene (B151609) ring to which they are attached. nih.govnih.gov

Computational DFT calculations are employed to determine the optimized molecular geometry in the gas phase, which can then be compared to experimental crystal structure data. These calculations seek to find the lowest energy conformation of the molecule. For flexible molecules, a conformational energy landscape can be generated by systematically rotating key dihedral angles (like the C-S-N-C linkage) to identify various stable conformers and the energy barriers between them. Theoretical studies on the related nitrobenzene (B124822) molecule show that the nitro group prefers a planar conformation with the benzene ring, though the rotational barrier is relatively low. researchgate.net

| Parameter | Value |

|---|---|

| Dihedral Angle (Aromatic Rings) | 67.16 (12)° |

| C7—O1—C3—C4 Torsion Angle | -2.7 (4)° |

| C8—O2—C6—C5 Torsion Angle | 9.4 (4)° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are critical parameters calculated using DFT. nih.gov

HOMO Energy (EHOMO): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons, correlating with its nucleophilicity.

LUMO Energy (ELUMO): A lower ELUMO value suggests a greater ability to accept electrons, reflecting its electrophilicity.

HOMO-LUMO Gap (ΔE = ELUMO - EHOMO): This energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive.

For this compound, the electron-rich dimethoxyphenyl moiety is expected to contribute significantly to the HOMO, while the electron-withdrawing nitrobenzenesulfonyl group would largely define the LUMO. This intramolecular charge transfer character is typical for such donor-acceptor systems.

| Parameter | Significance in Chemical Reactivity |

|---|---|

| High EHOMO | Stronger electron donor (more nucleophilic) |

| Low ELUMO | Stronger electron acceptor (more electrophilic) |

| Small HOMO-LUMO Gap (ΔE) | Higher chemical reactivity, lower kinetic stability |

| Large HOMO-LUMO Gap (ΔE) | Lower chemical reactivity, higher kinetic stability |

Mapping of Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP is mapped onto the molecule's electron density surface, providing a visual guide to its electrostatic properties. researchgate.net

The potential is color-coded to indicate different charge regions:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen). These areas are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms or electron-deficient regions. These sites are favorable for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP surface would be expected to show highly negative potential (red) around the oxygen atoms of the sulfonyl (SO₂) and nitro (NO₂) groups. These sites represent the primary centers for accepting hydrogen bonds. Conversely, the hydrogen atom attached to the sulfonamide nitrogen (N-H) would exhibit a positive potential (blue), marking it as a key hydrogen bond donor site.

Molecular Dynamics (MD) Simulations for Conformational Sampling in Condensed Phases

While DFT calculations often model a molecule in isolation (gas phase), Molecular Dynamics (MD) simulations provide a way to study its dynamic behavior in a more realistic environment, such as in a solvent. dntb.gov.ua MD simulations solve Newton's equations of motion for the atoms in the system over a period of time, yielding a trajectory that reveals how the molecule's conformation changes.

For this compound, MD simulations can:

Explore a wider range of conformations accessible at a given temperature than static optimization methods.

Analyze the flexibility of the molecule, particularly the rotation around the S-N and S-C bonds.

Investigate the specific interactions between the solute molecule and surrounding solvent molecules, including the formation and lifetime of hydrogen bonds.

Provide insights into how the molecular conformation might differ between the solid state (as seen in crystallography) and in solution.

Such simulations are vital for understanding the behavior of molecules in biological or chemical systems where they are rarely isolated. researchgate.net

Derivation and Interpretation of Quantum Chemical Descriptors

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived. These numerical values help to quantify the reactivity and electronic nature of a molecule based on Conceptual DFT. Key descriptors include:

Electronic Chemical Potential (μ): Related to the escaping tendency of an electron cloud (μ ≈ (EHOMO + ELUMO) / 2).

Chemical Hardness (η): Measures the resistance to a change in electron distribution (η ≈ (ELUMO - EHOMO) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the capacity of a molecule to receive electrons.

Electronegativity (χ): The power of an atom or molecule to attract electrons (χ = -μ).

Electrophilicity Index (ω): Quantifies the energy lowering of a system when it is saturated with electrons from the environment (ω = μ² / 2η).

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds without having to examine the full complexity of their electronic structures.

In Silico Prediction of Non-Covalent Interactions and Molecular Recognition Modes

Non-covalent interactions are the primary forces governing how molecules recognize and bind to each other. purdue.edu Computational methods are essential for predicting and analyzing these subtle yet critical interactions.

The crystal structure of this compound already provides experimental evidence of such interactions. nih.govnih.gov

Intramolecular Hydrogen Bond: An N—H···O hydrogen bond is observed within the molecule, which helps to stabilize its conformation. nih.govnih.gov

Intermolecular Hydrogen Bonds: In the crystal lattice, molecules are linked by C—H···O hydrogen bonds, forming chains along the crystallographic c-axis. nih.govnih.gov

In silico investigations can further elaborate on these findings. Computational techniques can be used to:

Calculate the strength and geometry of the observed hydrogen bonds.

Identify other potential non-covalent interactions, such as π-π stacking between the aromatic rings, which might occur in different packing arrangements or during molecular recognition events.

Model how this compound might interact with a biological target, such as a protein active site, by predicting the key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that would stabilize the complex.

These predictive models are fundamental to rational drug design and understanding the mechanisms of molecular recognition.

Role As a Synthetic Intermediate for Advanced Chemical Structures

N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide as a Precursor in the Synthesis of β-3-Adrenergic Receptor Agonists

The title compound is a recognized intermediate in the synthesis of β-3-adrenergic receptor agonists. nih.govnih.gov These agonists are a class of drugs that target the β-3 adrenoceptor, which is predominantly found in adipose tissue and the urinary bladder. Activation of this receptor stimulates lipolysis and the relaxation of bladder smooth muscle, making it a therapeutic target for conditions like obesity and overactive bladder. nih.govnih.gov The synthesis of these agonists often involves the construction of a specific phenylethanolamine pharmacophore, a task for which this compound is particularly well-suited.

A critical step is the introduction of the ethanolamine (B43304) side chain, which is characteristic of adrenergic agonists. This is typically achieved through the N-alkylation of the sulfonamide. The acidic nature of the sulfonamide proton (N-H) facilitates its deprotonation by a base, creating a nucleophilic nitrogen atom that can react with an appropriate electrophile, such as a chiral epoxide or a glycidyl (B131873) derivative (e.g., (R)-glycidyl tosylate), to install the side chain with the correct stereochemistry.

Another key reaction is the Fukuyama-Mitsunobu reaction. nih.gov This powerful method allows for the N-alkylation of sulfonamides with a wide range of primary and secondary alcohols under mild conditions, using a combination of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD). rsc.org This approach provides an alternative route to introduce the required side-chain onto the sulfonamide nitrogen.

Following the installation of the side chain, the 4-nitro group on the benzenesulfonyl moiety is typically reduced to a 4-amino group. This transformation is fundamental as this amino group is often a key interaction point in the final drug or a handle for further functionalization. A variety of reagents can be employed for this reduction, with catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using iron powder in acidic medium, or tin(II) chloride) being common and effective methods. wikipedia.org

The resulting 4-aminobenzenesulfonamide derivative can then be subjected to final synthetic modifications. For example, the newly formed aniline (B41778) can be acylated or coupled with other molecular fragments to complete the synthesis of the target β-3 adrenergic agonist.

| Transformation | Reagent/Reaction Type | Purpose |

| N-Alkylation | Base (e.g., K₂CO₃) + Chiral Epoxide (e.g., (R)-glycidyl tosylate) | Installs the core ethanolamine side chain with stereocontrol. |

| N-Alkylation | Fukuyama-Mitsunobu Reaction (Alcohol, PPh₃, DIAD/DEAD) | Provides an alternative, mild method for attaching the side chain. nih.gov |

| Nitro Group Reduction | Catalytic Hydrogenation (H₂, Pd/C) or Chemical Reduction (Fe/HCl, SnCl₂) | Converts the 4-nitro group to a 4-amino group for further functionalization. wikipedia.org |

| Final Modification | Acylation, Amidation, etc. | Attaches the final required substituents to the 4-amino group to yield the target agonist. |

The 4-nitrobenzenesulfonamide (B188996) group (nosyl group) is employed strategically in the synthesis of β-3-adrenergic receptor agonists, serving multiple functions.

Protecting Group: The nosyl group acts as an effective protecting group for the aniline nitrogen of the 2,5-dimethoxyaniline (B66101) precursor. It is stable to a variety of reaction conditions but can be cleaved when necessary, typically using a thiol nucleophile like thiophenol in the presence of a base. This strategy allows for selective reactions at other parts of the molecule.

Activating Group for N-Alkylation: As detailed previously, the electron-withdrawing nature of the nosyl group increases the acidity of the N-H proton, facilitating deprotonation and subsequent alkylation reactions like the Mitsunobu reaction. researchgate.net This controlled activation is crucial for building the complex side chains of the target agonists.

Core Structural Element: In many final drug structures, the benzenesulfonamide (B165840) moiety is not removed but is retained as an integral part of the final molecular architecture. It can act as a hydrogen bond donor and acceptor, contributing to the binding of the drug to its receptor target. In these cases, the initial reaction to form this compound serves to permanently incorporate this key structural scaffold.

Design Principles for Utilizing Nitrobenzenesulfonamides as Versatile Building Blocks in Chemical Library Synthesis

Nitrobenzenesulfonamides, including the title compound, are highly valuable building blocks in combinatorial chemistry and the synthesis of chemical libraries. nih.gov Their utility is based on a set of design principles that allow for the generation of molecular diversity from a common scaffold.

The key to their versatility lies in the "nosyl" (2- or 4-nitrobenzenesulfonyl) group, which functions as an excellent platform for diversification. The Fukuyama-Mitsunobu alkylation is a cornerstone of this strategy. By reacting a polymer-supported nitrobenzenesulfonamide with a diverse library of alcohols, a multitude of different side chains can be introduced at the nitrogen position.

Furthermore, the nosyl group can be readily cleaved under mild conditions, typically with thiols, to release the secondary amine. This newly revealed amine provides a second point for diversification, where another set of building blocks can be introduced through reactions like acylation, reductive amination, or further alkylation. This two-stage diversification strategy allows for the rapid generation of a large number of distinct compounds from a single intermediate.

Recent research has also shown that nitrobenzenesulfonamides can participate in unusual rearrangement reactions, such as intramolecular C-arylation or N-arylation, leading to the formation of diverse heterocyclic scaffolds. This expands their role from simple linkers or protecting groups to active participants in the construction of complex, privileged structures for drug discovery.

Application in Affinity Probe Development and Chemical Tool Design

The unique chemical properties of the nitrobenzenesulfonamide group make it a valuable component in the design of affinity probes and other chemical tools for studying biological systems. A key feature is its ability to function as a cleavable linker.

In the development of photoaffinity probes, for example, a nitrobenzenesulfonamide linker can be used to tether a photoreactive group and a reporter tag to a ligand that binds a specific protein target. Research has shown that such linkers can be cleaved under mild physiological conditions using a nucleophile like 2-mercaptoethanol. This allows for the release of the protein-ligand complex from a solid support or the detachment of a reporter tag after the probe has covalently bound to its target, facilitating analysis and target identification.

The sulfonamide motif itself is a privileged structure in medicinal chemistry and can serve as a scaffold for designing chemical tools. Its ability to act as a bioisostere for amides or esters, combined with its distinct electronic and hydrogen-bonding properties, allows for the creation of inhibitors, probes, and other modulators of enzyme function. The electron-withdrawing nitro group can further modulate the reactivity and binding properties of the molecule, making this compound and related structures valuable starting points for the rational design of such chemical tools.

Mechanistic Insights into Molecular Interactions Non Clinical Focus

In Vitro Molecular Interaction Studies with Biochemical Systems

Enzyme Binding and Inhibition Mechanisms of Sulfonamide Scaffolds

The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. researchgate.net This scaffold exhibits a diverse range of biological activities, including antibacterial, anti-inflammatory, and diuretic properties, often stemming from its ability to act as an enzyme inhibitor. nih.gov The N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide compound incorporates this critical sulfonamide moiety.

The inhibitory action of sulfonamides is largely attributed to the chemical properties of the -SO₂NH- group. This group can act as a transition-state analog, mimicking the tetrahedral intermediate of enzymatic reactions, particularly in metalloenzymes. The sulfonamide moiety can coordinate with metal ions, such as the zinc ion in the active site of carbonic anhydrases, or interact with critical amino acid residues. nih.gov The binding is often stabilized by a network of hydrogen bonds involving the sulfonamide's oxygen and nitrogen atoms. mdpi.com

The mechanism of inhibition can vary. In some cases, sulfonamides act as competitive inhibitors, directly competing with the endogenous substrate for the enzyme's active site. nih.govacs.org In other instances, they may exhibit a mixed mode of inhibition. nih.gov The versatility of the sulfonamide scaffold allows for synthetic modifications that can fine-tune binding affinity and selectivity for a specific enzyme target. researchgate.net The free or substituted sulfamide (B24259) moiety is crucial for the binding of the inhibitor to the active site cavity. nih.gov

Table 1: General Mechanisms of Sulfonamide-Enzyme Interactions

| Interaction Type | Description | Key Moieties Involved | Example Enzyme Classes |

| Metal Ion Coordination | The sulfonamide nitrogen or oxygen atoms directly coordinate with a metal cofactor in the enzyme's active site. | -SO₂NH- group, Metal ion (e.g., Zn²⁺) | Carbonic Anhydrases, Matrix Metalloproteinases |

| Hydrogen Bonding | The sulfonamide group acts as both a hydrogen bond donor (N-H) and acceptor (S=O) with amino acid residues. | N-H, S=O groups, Active site amino acids (e.g., Thr, His) | Proteases, Kinases |

| Mimicking Transition State | The tetrahedral geometry of the sulfonamide group mimics the transition state of the substrate, leading to stable binding. | Sulfonyl group (-SO₂-) | Serine Proteases |

Receptor Binding Studies and Ligand-Receptor Dynamics with Relevant Biological Targets

This compound has been identified as a key synthetic intermediate in the development of agonists for the β-3-adrenergic receptor. nih.govnih.gov The β-3-adrenergic receptor is a member of the G-protein-coupled receptor family and is primarily found in adipose tissue and the small intestine. Its activation is involved in physiological processes such as lipolysis and thermogenesis. nih.gov

While direct binding studies on this compound itself are not extensively documented in the literature, research on structurally related dimethoxyphenyl analogues provides insight into ligand-receptor dynamics. For instance, studies on 4-substituted 2,5-dimethoxyphenyl compounds have demonstrated that modifications to the aryl ring system significantly influence binding affinity and functional activity at serotonin (B10506) receptors, such as the 5-HT₂ₐ and 5-HT₂ₑ types. frontiersin.orgfrontiersin.org These studies highlight that factors like the lipophilicity and electronic character of substituents play a crucial role in receptor recognition and binding. frontiersin.org This principle is directly applicable to the use of this compound as an intermediate, where the nitro group and methoxy (B1213986) groups are critical features that will influence the properties of the final β-3-adrenergic agonist.

Biophysical Characterization Techniques for Compound-Target Interactions

To quantitatively understand the binding of a compound like this compound or its derivatives to a biological target, several biophysical techniques can be employed. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free methods for this purpose.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. domainex.co.uk In a typical experiment, a solution of the compound is titrated into a solution containing the target macromolecule (e.g., an enzyme or receptor). malvernpanalytical.com The resulting heat change is measured after each injection, generating a binding isotherm. From this single experiment, a complete thermodynamic profile of the interaction can be determined, including the binding affinity (Kₐ), dissociation constant (K₋), enthalpy change (ΔH), and stoichiometry (n). harvard.edu2bind.com This technique is particularly valuable for understanding the driving forces behind the binding event, whether it is enthalpy-driven or entropy-driven. domainex.co.uk

Surface Plasmon Resonance (SPR) is an optical technique that detects molecular interactions in real-time by measuring changes in the refractive index at the surface of a sensor chip. springernature.com In an SPR experiment, the target molecule is immobilized on the sensor surface, and a solution containing the compound of interest flows over it. creative-biostructure.com Binding of the compound to the immobilized target causes a change in the refractive index, which is detected as a shift in the SPR angle. This allows for the determination of the association rate (kₐ), dissociation rate (k₋), and the equilibrium dissociation constant (K₋). springernature.com SPR is highly sensitive and provides valuable kinetic information about the binding interaction.

Table 2: Comparison of Biophysical Characterization Techniques

| Technique | Principle | Key Parameters Measured | Advantages |

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. domainex.co.uk | Affinity (Kₐ/K₋), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). harvard.edu | Label-free, in-solution, provides full thermodynamic profile. 2bind.com |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. springernature.com | Association rate (kₐ), Dissociation rate (k₋), Affinity (K₋). | Label-free, real-time kinetic data, high sensitivity. creative-biostructure.com |

Advanced Spectroscopic Probes for Understanding Molecular Recognition Events

Advanced spectroscopic techniques are indispensable for elucidating the structural and dynamic details of molecular recognition at an atomic level. While specific studies employing these methods on this compound may not be publicly available, the principles can be applied to understand its potential interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying ligand-protein interactions in solution. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of a ligand are in close contact with the receptor, providing a detailed map of the binding epitope. Furthermore, Chemical Shift Perturbation (CSP) studies can identify the specific amino acid residues in the protein that are affected by ligand binding, thereby mapping the binding site on the protein surface. 2D and 3D NMR methods can be used to solve the high-resolution structure of the ligand-protein complex, offering precise insights into the binding mode and the conformational changes that occur upon binding.

Fluorescence Spectroscopy can also be used to probe binding events. If the target protein contains intrinsic fluorophores, such as tryptophan residues, ligand binding may cause a change in the local environment of these residues, leading to a detectable change in the fluorescence signal (e.g., quenching or enhancement). Alternatively, extrinsic fluorescent probes can be attached to either the ligand or the protein. Techniques like Fluorescence Resonance Energy Transfer (FRET) can then be used to measure distances between specific points on the ligand and the protein, providing structural constraints for modeling the complex.

These advanced spectroscopic methods provide a level of detail that is complementary to the thermodynamic and kinetic data obtained from biophysical techniques like ITC and SPR, enabling a comprehensive understanding of the molecular recognition process.

Structure Activity Relationship Sar and Structure Property Relationship Spr Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or properties of chemical compounds based on their molecular structures. These models are built by establishing a correlation between a set of molecular descriptors and the observed activity or property.

The development of a robust QSAR or QSPR model begins with the careful selection and calculation of molecular descriptors. For a series of analogs of N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide, a variety of descriptors would be calculated to capture the electronic, steric, and hydrophobic characteristics of the molecules. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule and are crucial for understanding interactions with biological targets. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, the nitro group in the 4-nitrobenzenesulfonamide (B188996) moiety is a strong electron-withdrawing group, which significantly influences the electronic distribution of the entire molecule.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. They are important for determining how well a molecule fits into a binding site. Examples include molecular weight, molar volume, and van der Waals surface area. The dimethoxy substitutions on the phenyl ring, for example, contribute significantly to the steric bulk of this compound.

Hydrophobic Descriptors: These descriptors quantify the hydrophobicity of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).

The following table illustrates a hypothetical set of molecular descriptors that could be calculated for a series of this compound analogs.

| Descriptor Type | Descriptor Name | Description | Hypothetical Value for this compound |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | 5.2 D |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -8.5 eV | |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -2.1 eV | |

| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 338.34 g/mol |

| Molar Volume | The volume occupied by one mole of the substance. | 225.4 cm³/mol | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | 3.1 |

| Topological | Wiener Index | A distance-based topological index. | 1542 |

Once the molecular descriptors have been calculated, a mathematical model is developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The reliability and predictive power of the developed QSAR/SPR model must be rigorously validated. This is typically done through internal and external validation techniques.

Internal Validation: This involves assessing the stability of the model using the same dataset that was used to build it. A common method is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The cross-validated correlation coefficient (q²) is a key metric for internal validation.

External Validation: This involves evaluating the model's ability to predict the activity of a new set of compounds that were not used in the model development. This is considered the most stringent test of a model's predictive power. The predictive correlation coefficient (R²_pred) is calculated for the external test set.

A statistically robust and predictive QSAR model for sulfonamide analogs would typically have a high q² (e.g., > 0.5) and a high R²_pred (e.g., > 0.6).

Rational Ligand Design Strategies Based on Structural Insights

Rational ligand design aims to develop new molecules with improved activity and properties by leveraging the understanding of the target's three-dimensional structure and the ligand's binding mode.

Based on the structural information of a ligand-target complex, analogs of this compound can be designed to enhance or introduce specific molecular interactions. For example, if a hydrogen bond between the sulfonamide NH group and a receptor's carbonyl oxygen is identified as crucial for binding, analogs could be designed to strengthen this interaction. This might involve modifying the electronic properties of the adjacent aromatic rings to increase the acidity of the NH proton. Similarly, if a hydrophobic pocket is identified in the binding site, analogs with different substituents on the phenyl rings could be designed to optimize hydrophobic interactions.

Computational screening, particularly virtual screening, is a powerful tool for identifying promising new drug candidates from large compound libraries. A virtual library of derivatives of this compound could be designed by systematically modifying different parts of the molecule, such as the substituents on the phenyl rings. This virtual library can then be screened against a biological target using molecular docking simulations to predict the binding affinity and binding mode of each compound. The top-scoring compounds can then be synthesized and tested experimentally, significantly accelerating the drug discovery process.

Conformational Landscape and Its Influence on Molecular Recognition Processes

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly the S-N bond and the bonds connecting the phenyl rings to the sulfonamide core.

The crystal structure of this compound reveals a specific conformation in the solid state. nih.gov The dihedral angle between the two aromatic rings is 67.16 (12)°. nih.gov The two methoxy (B1213986) groups are nearly coplanar with the benzene (B151609) ring to which they are attached. nih.gov An intramolecular hydrogen bond is observed between the sulfonamide hydrogen and one of the sulfonyl oxygens. nih.gov In the crystal, molecules are linked into chains by intermolecular C-H···O hydrogen bonds. nih.gov

The following table summarizes key crystallographic data for this compound. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄N₂O₆S |

| Molecular Weight | 338.33 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 14.532 (4) |

| b (Å) | 12.375 (4) |

| c (Å) | 17.311 (4) |

| Dihedral Angle (aromatic rings) | 67.16 (12)° |

Conclusion and Future Research Directions

Summary of Current Academic Understanding of N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide

This compound is a known organic compound with the chemical formula C₁₄H₁₄N₂O₆S. nih.gov Its primary role in the scientific literature is as a synthetic intermediate. nih.gov

The synthesis of this compound has been documented, involving the reaction of 2,5-dimethoxybenzenamine with 4-nitrobenzene-1-sulfonyl chloride in the presence of pyridine (B92270) and dichloromethane (B109758). nih.gov This straightforward synthetic route makes it an accessible compound for further chemical exploration.

A significant portion of the academic understanding of this compound comes from its crystallographic analysis. X-ray diffraction studies have elucidated its three-dimensional structure, revealing key molecular features. The crystal structure is orthorhombic, and the molecule exhibits an intramolecular N—H···O hydrogen bond. nih.gov The dihedral angle between the two aromatic rings is 67.16 (12)°. nih.gov In the crystalline state, molecules are linked into chains along the c-axis by C—H···O hydrogen bonds. nih.gov

From a chemical properties perspective, its predicted boiling point is 521.9±60.0 °C and its predicted density is 1.419±0.06 g/cm³. chemicalbook.com The key structural features of the molecule are a 2,5-dimethoxyphenyl group, a 4-nitrophenyl group, and a central sulfonamide linkage.

Currently, the most well-defined application of this compound is as an intermediate in the synthesis of β-3-adrenergic receptor agonists. nih.govnih.gov These agonists are of interest for their potential therapeutic effects.

Identification of Key Knowledge Gaps and Unexplored Research Avenues

Despite the foundational knowledge of its synthesis and structure, significant knowledge gaps exist for this compound. A primary gap is the limited understanding of its own biological activity. While it serves as a precursor to biologically active molecules, its intrinsic pharmacological profile remains largely uninvestigated.

Furthermore, the reactivity of this compound has not been extensively explored beyond its role as a stable intermediate. A detailed investigation into its chemical transformations could unveil novel synthetic pathways and lead to the creation of diverse molecular scaffolds.

The structure-activity relationships (SAR) for this specific sulfonamide are also unknown. Understanding how modifications to the 2,5-dimethoxyphenyl or the 4-nitrophenyl moieties would affect its properties and potential biological activity is a key area for future research. The impact of the substituent positions on the nitro-bearing ring, for instance, has been shown to influence the crystal structures of related sulfonamides, suggesting that isomeric variations of this compound could have unique properties. mdpi.com

Proposed Theoretical and Experimental Investigations in Organic Synthesis and Chemical Biology

To address the identified knowledge gaps, a series of theoretical and experimental investigations can be proposed.

Theoretical Investigations:

Computational Docking Studies: Molecular docking simulations could be employed to predict potential biological targets for this compound. This could provide a rationale for prioritizing experimental screening against specific enzymes or receptors.

Density Functional Theory (DFT) Calculations: DFT studies can be used to further understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This could aid in predicting its behavior in different chemical environments and in the design of new reactions.

Experimental Investigations in Organic Synthesis:

Diversification of the Molecular Scaffold: A systematic synthetic program could be initiated to create a library of analogs. This would involve modifying both the dimethoxyphenyl and the nitrophenyl rings with various substituents to explore structure-activity relationships.

Exploration of Novel Synthetic Methodologies: Investigating new catalytic methods for the synthesis of this compound and its derivatives could lead to more efficient and environmentally friendly processes. nih.gov

Experimental Investigations in Chemical Biology:

Broad-Spectrum Biological Screening: The compound should be screened against a wide range of biological targets, including various enzymes, receptors, and cell lines, to identify any potential therapeutic applications.

Mechanism of Action Studies: If any significant biological activity is identified, further studies would be necessary to elucidate the underlying mechanism of action.

Broader Implications for the Design and Application of Sulfonamide Derivatives in Research

The study of this compound, while focused on a single molecule, has broader implications for the field of sulfonamide chemistry. A deeper understanding of this compound can contribute to the rational design of new sulfonamide derivatives with tailored properties.

The insights gained from investigating the structure and reactivity of this specific sulfonamide can inform the synthesis of more complex molecules. For example, understanding the influence of the methoxy (B1213986) and nitro substituents on the properties of the sulfonamide linkage can be applied to the design of new drugs and functional materials.

Furthermore, the exploration of the biological activity of this synthetic intermediate highlights the potential for discovering new uses for compounds that are currently considered to be of limited interest. This underscores the importance of thoroughly characterizing all compounds produced in a synthetic sequence, as they may possess unexpected and valuable properties. The development of novel sulfonamide derivatives continues to be an active area of research, with applications ranging from antibacterial to anti-influenza agents. nih.gov

Q & A

Q. What are the optimal synthetic routes for N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide, and how are key intermediates purified?

The compound is synthesized via nucleophilic substitution between 2,5-dimethoxybenzenamine and 4-nitrobenzenesulfonyl chloride in dichloromethane at 273 K. Pyridine is used to scavenge HCl, and the crude product is purified by recrystallization from a hexane-dichloromethane (5:1) solvent system. Critical parameters include stoichiometric control (10:13 mmol ratio of amine to sulfonyl chloride) and low-temperature reaction conditions to minimize side reactions .

Q. What crystallographic methods are employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The orthorhombic crystal system (space group Pbca) is confirmed with unit cell parameters a = 14.532 Å, b = 12.375 Å, and c = 17.311 Å. Data collection uses an Enraf–Nonius CAD-4 diffractometer with graphite-monochromated radiation. Refinement is performed via SHELXL (R factor = 0.040) and WinGX for absorption correction .

Q. How does the spatial arrangement of substituents influence the compound’s stability?

The two methoxy groups on the phenyl ring are nearly coplanar (C7–O1–C3–C4 = -2.7°, C8–O2–C6–C5 = 9.4°), stabilizing the structure through conjugation. The nitro group is coplanar with its attached benzene ring, and the dihedral angle between the two aromatic rings (67.16°) minimizes steric strain. Intramolecular N–H⋯O hydrogen bonding further enhances stability .

Advanced Research Questions

Q. How can SHELX and WinGX be leveraged to resolve challenges in crystallographic refinement?

SHELXL is used for least-squares refinement against F² data, handling anisotropic displacement parameters for non-H atoms. WinGX integrates absorption correction (e.g., spherical model with Tmin/max = 0.893/0.906) and visualization tools for hydrogen-bond networks. For high Rint values, iterative refinement of thermal parameters and validation using residual density maps are recommended .

Q. What pharmacological relevance does this compound hold, and how is its bioactivity assessed?

As a beta-3 adrenergic receptor agonist, it is investigated for treating obesity, type II diabetes, and urinary bladder dysfunction. In vitro assays (e.g., cAMP activation in adipocytes) and in vivo models (thermogenesis in brown adipose tissue) are used to evaluate potency and selectivity. Structural analogs are designed to optimize receptor binding via substituent modifications .

Q. How should researchers address discrepancies in reported crystallographic data (e.g., unit cell parameters)?

Cross-validate data using multiple software packages (e.g., SHELXL vs. OLEX2) and check for systematic errors (e.g., absorption, scaling). Compare unit cell dimensions with literature values (e.g., V = 3113.2 ų for Z = 8 ). If inconsistencies persist, re-measure crystals at different temperatures or resolve twinning via PLATON .

Q. What role do intermolecular interactions play in the compound’s solid-state packing?

C–H⋯O hydrogen bonds (e.g., C14–H14⋯O5, 2.49 Å) link molecules into chains along the c-axis. These interactions, combined with π-π stacking (3.8 Å between aromatic rings), stabilize the crystal lattice. Hirshfeld surface analysis can quantify interaction contributions (e.g., O⋯H contacts ≈ 25% of total surface) .

Q. How can substituent modifications (e.g., methoxy → ethoxy) alter the compound’s physicochemical properties?

Methoxy-to-ethoxy substitutions increase steric bulk and lipophilicity (logP +0.5), potentially enhancing membrane permeability. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts changes in dipole moments and hydrogen-bond acceptor capacity. Synthetic validation requires monitoring reaction yields and purity via HPLC .

Methodological Notes

- Data Collection : Ensure a data-to-parameter ratio >10 (achieved here as 13.4) to avoid overfitting .

- Synthetic Reproducibility : Use inert atmospheres to prevent oxidation of the amine intermediate .

- Pharmacological Assays : Include positive controls (e.g., CL316,243 for beta-3 agonism) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.